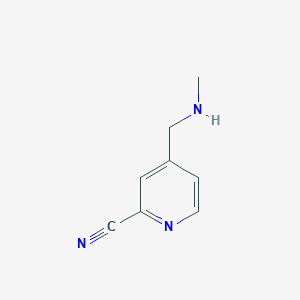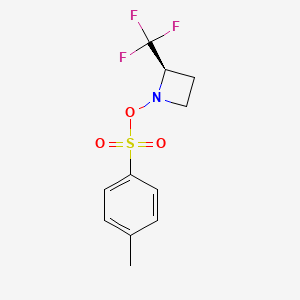
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate is a chemical compound that features a trifluoromethyl group attached to an azetidine ring, which is further bonded to a 4-methylbenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate typically involves the reaction of (2R)-2-(trifluoromethyl)azetidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also involve steps for purification, such as recrystallization or chromatography, to isolate the desired product.
化学反应分析
Types of Reactions
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azide or nitrile derivatives, while oxidation can yield ketones or carboxylic acids.
科学研究应用
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components.
作用机制
The mechanism of action of (2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The azetidine ring can act as a scaffold for binding to specific proteins or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
α-(trifluoromethyl)styrene: A compound used in the synthesis of more complex fluorinated compounds.
Uniqueness
(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate is unique due to the presence of both the trifluoromethyl group and the azetidine ring, which confer distinct chemical and biological properties
属性
分子式 |
C11H12F3NO3S |
|---|---|
分子量 |
295.28 g/mol |
IUPAC 名称 |
[(2R)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F3NO3S/c1-8-2-4-9(5-3-8)19(16,17)18-15-7-6-10(15)11(12,13)14/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI 键 |
GQLFWTHOILWVRG-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CC[C@@H]2C(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CCC2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)

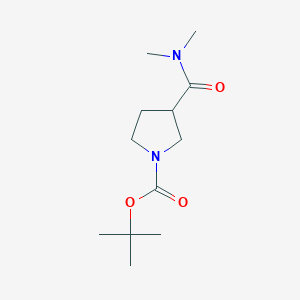
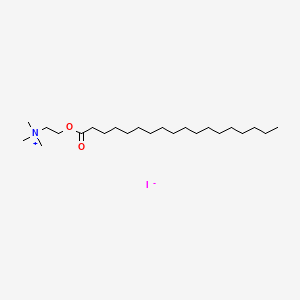
![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)
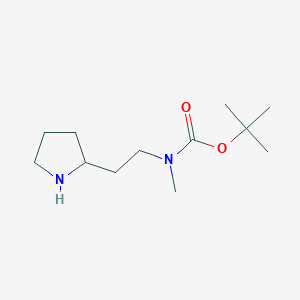
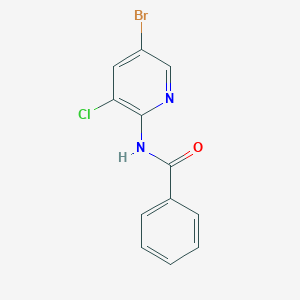
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)


![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)
